molecular formula C10H20N2O2S B5154551 N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea

N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea

Cat. No. B5154551
M. Wt: 232.35 g/mol
InChI Key: DBJSCEIJVQYYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea (CDPTU) is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological systems. CDPTU has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been extensively studied for its potential applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been studied for its potential applications in treating diabetes and metabolic disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to reduce oxidative stress by activating the Nrf2 pathway. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea also has low toxicity and is relatively inexpensive. However, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea research. One potential direction is to further investigate the mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea, particularly its effects on the Nrf2 pathway. Another potential direction is to study the potential applications of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea could be studied for its potential applications in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. Overall, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has significant potential for further scientific research and may have important applications in various biological systems.

Synthesis Methods

N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea can be synthesized by reacting cyclohexyl isothiocyanate with 2,3-dihydroxypropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea as a white crystalline solid with a melting point of 110-112°C.

properties

IUPAC Name

1-cyclohexyl-3-(2,3-dihydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c13-7-9(14)6-11-10(15)12-8-4-2-1-3-5-8/h8-9,13-14H,1-7H2,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSCEIJVQYYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclohexyl-3-(2,3-dihydroxypropyl)thiourea

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